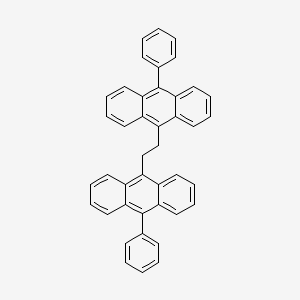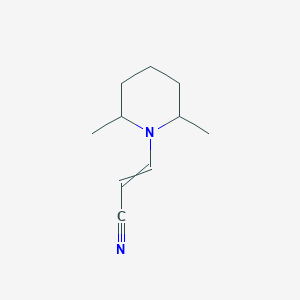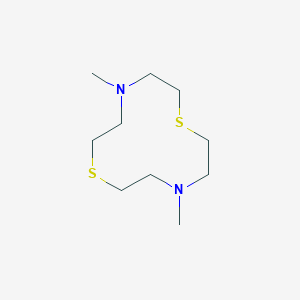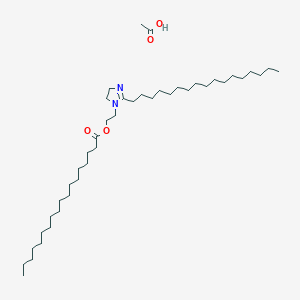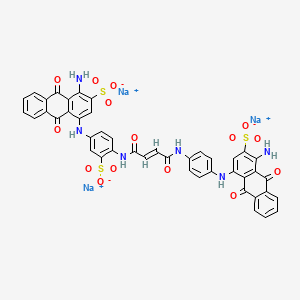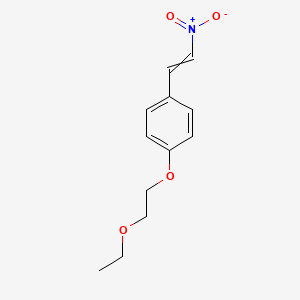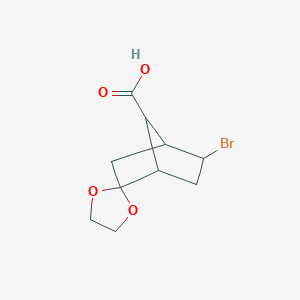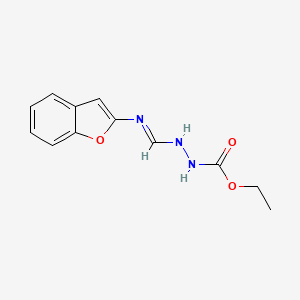
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester is an organic compound that features a benzofuran moiety linked to a hydrazinecarboxylic acid ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester typically involves the condensation of 2-benzofuran-1-carbaldehyde with hydrazinecarboxylic acid ethyl ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the hydrazinecarboxylic acid ethyl ester group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.
Comparación Con Compuestos Similares
Hydrazinecarboxylic acid ethyl ester: Shares the hydrazinecarboxylic acid ethyl ester moiety but lacks the benzofuran ring.
2-Benzofuran-1-carbaldehyde: Contains the benzofuran ring but lacks the hydrazinecarboxylic acid ethyl ester group.
Uniqueness: 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester is unique due to the combination of the benzofuran and hydrazinecarboxylic acid ethyl ester moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Propiedades
Número CAS |
72583-90-5 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl N-[[(E)-1-benzofuran-2-yliminomethyl]amino]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-12(16)15-14-8-13-11-7-9-5-3-4-6-10(9)18-11/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
LHZUSICPOSOXPP-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)NN/C=N/C1=CC2=CC=CC=C2O1 |
SMILES canónico |
CCOC(=O)NNC=NC1=CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


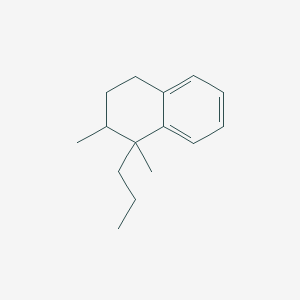
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
